molecular formula C10H20N2O2 B2842519 [6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol CAS No. 2044797-00-2

[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol

Cat. No.: B2842519
CAS No.: 2044797-00-2
M. Wt: 200.282
InChI Key: SWEIMHIYBRCHBV-UHFFFAOYSA-N
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Description

[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol is a unique and structurally complex compound, characterized by its spirocyclic framework. Compounds of this nature often draw attention due to their distinctive three-dimensional architectures, which can impart interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One approach to synthesize this compound involves a multi-step process, starting with the formation of the spirocyclic core This can be achieved through a condensation reaction between a suitable ketone and an amine, forming the spiro amine structure

Industrial Production Methods: While specific details on the industrial production of this compound are scarce, typical large-scale synthesis would require optimization of each step for yield and purity. This often involves refining reaction conditions, such as temperature, solvent choice, and catalysts, to ensure consistency and scalability.

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, typically converting the hydroxymethyl group to a formyl or carboxyl group.

  • Reduction: : The compound's various functional groups, including the spiro amine and hydroxymethyl moieties, allow for selective reductions.

  • Substitution: : The aminomethyl group can participate in substitution reactions, where it can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halides, nitriles, and other nucleophiles.

Major Products Formed: The reactions often lead to products that retain the spirocyclic core but with modifications to the functional groups, such as forming aldehydes, carboxylic acids, or secondary amines.

Scientific Research Applications

Chemistry: : This compound's unique structure makes it a subject of interest in studies aimed at exploring novel reaction mechanisms and synthetic strategies. Biology : In biological contexts, spirocyclic compounds can mimic certain natural product scaffolds, which might help in probing biological pathways or serving as ligands for receptors. Medicine : The compound’s potential bioactivity could be explored for developing new pharmaceuticals, especially if it exhibits properties like enzyme inhibition or receptor modulation. Industry : Its stability and reactivity profile could make it useful in materials science, particularly in designing new polymers or other functional materials.

Mechanism of Action

This compound’s effects are often exerted through interactions with molecular targets such as enzymes or receptors. Its spirocyclic structure can facilitate binding to active sites in a unique manner, potentially inhibiting enzyme function or modulating receptor activity. The pathways involved often include signal transduction mechanisms where the compound can act as either an agonist or antagonist.

Similar Compounds

  • [6-(Hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol: : Differing by the presence of a hydroxyl group instead of an aminomethyl group.

  • [6-(Aminomethyl)-5-ethyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol: : Featuring an ethyl group instead of a methyl group.

Uniqueness

  • The presence of both aminomethyl and hydroxymethyl groups in [6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol provides a versatile reactive framework.

  • This dual functionality allows for diverse chemical reactions and potential for varied biological interactions compared to its analogs.

Let’s keep exploring if you need more on any specific aspect. What sparks your curiosity the most?

Properties

IUPAC Name

[6-(aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-12-9(3-2-4-9)7-14-8-10(12,5-11)6-13/h13H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEIMHIYBRCHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2(CCC2)COCC1(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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